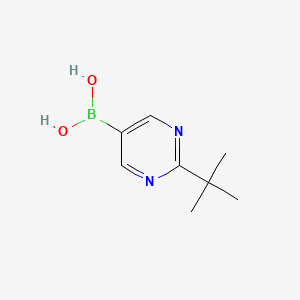![molecular formula C8H13NO2 B2917775 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 76198-36-2](/img/structure/B2917775.png)
3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
Übersicht
Beschreibung
3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid, also known as BCH, is a compound with the molecular formula C8H13NO2 . It is a potent activator of mitochondrial glutaminase, and its action requires an intact organelle structure .
Synthesis Analysis
The synthesis of 3-aminobicyclo[2.2.1]heptane-2-carboxylic acid has been compared with the widely used (1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid in terms of specificity to the Na±independent membrane transport system L of the Ehrlich ascites tumor cell and of the rat hepatoma cell line HTC .Molecular Structure Analysis
The molecular weight of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is 173.21 g/mol . The compound has a complex structure with four defined atom stereocenters .Chemical Reactions Analysis
The compound has been involved in Diels-Alder reactions, where it was converted in two steps to 2-azabicyclo[2.2.1]heptane-3-carboxylic acid . It also plays a role in the activation of mitochondrial glutaminase .Physical And Chemical Properties Analysis
The compound has a molecular weight of 173.21 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis Techniques : Innovative methods have been developed for synthesizing various derivatives of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid, demonstrating advancements in stereostructure and stereochemistry. For instance, Palkó et al. (2005) explored the synthesis of 3-amino-5- and -6-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid diastereomers, emphasizing the importance of IR and NMR spectroscopy in determining their structures (Palkó, Sándor, Sohár, & Fülöp, 2005). Similarly, Stájer et al. (2004) and Park et al. (2008) conducted structural analysis of various analogues using spectroscopic techniques, furthering the understanding of their stereochemical properties (Stájer, Szabó, Csámpai, & Sohár, 2004); (Park, Kim, Nam, Yeom, Chough, Kwon, Ro, Shin, & Kim, 2008).
Chemical Reactions and Applications
- Reactivity and Functionalization : Research has also been conducted on the reactions of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid with other compounds. For example, Stájer et al. (1984) investigated the reactions of this compound with other reagents, leading to the preparation of various heterocycles, showcasing its potential in synthetic organic chemistry (Stájer, Szabó, Fülöp, Bernáth, & Sohár, 1984).
Transport Applications
- Cellular Uptake and Transport : The compound's interaction with cell transport systems has been a topic of interest. Christensen et al. (1983) examined the specificity of 3-aminobicyclo[2.2.1]heptane-2-carboxylic acid and its isomers to the Na+-independent membrane transport system, highlighting its potential role in amino acid transport in cells (Christensen, Handlogten, Vadgama, de la Cuesta, Ballesteros, Trigo, & Avendaño, 1983).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-aminobicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h4-7H,1-3,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYLGUSANAWARQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40997541 | |
| Record name | 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40997541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid | |
CAS RN |
76198-36-2 | |
| Record name | 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40997541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-AMINO-2-NORBORNANECARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide](/img/structure/B2917693.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2917698.png)
![2-Bromo-5-[(carbamoylmethyl)sulfamoyl]benzoic acid](/img/structure/B2917699.png)





![N-(2,6-difluorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2917707.png)



![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2917715.png)